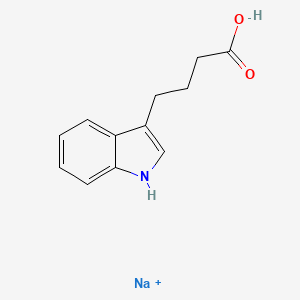
sodium 4-(1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1H-indol-3-yl)butanoic acid, also known as sodium indole-3-butyric acid, is a derivative of indole-3-butyric acid. This compound is a white to light-yellow crystalline solid with the molecular formula C12H12NNaO2. It is primarily known for its role as a plant hormone in the auxin family, which is crucial for root induction and adventitious root formation in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-(1H-indol-3-yl)butanoic acid typically involves the esterification of indole-3-butyric acid followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Esterification: Indole-3-butyric acid is dissolved in absolute ethanol with a catalytic amount of concentrated sulfuric acid.
Hydrolysis and Neutralization: The ester is then hydrolyzed using an aqueous solution of sodium hydroxide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-3-acetic acid, another important plant hormone.
Reduction: Reduction reactions can convert it into different derivatives with varying biological activities.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indole ring, enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-3-acetic acid.
Reduction: Various reduced derivatives with potential therapeutic applications.
Substitution: Substituted indole derivatives with enhanced biological activities.
Scientific Research Applications
Sodium 4-(1H-indol-3-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of sodium 4-(1H-indol-3-yl)butanoic acid is not fully understood. it is believed to act as a precursor to indole-3-acetic acid through a process similar to the β-oxidation of fatty acids . This conversion allows it to function as a storage form of indole-3-acetic acid, which is a key regulator of plant growth and development .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another important plant hormone with similar functions but different chemical properties.
Indole-3-propionic acid: A compound with antioxidant properties and potential therapeutic applications.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
Uniqueness
Sodium 4-(1H-indol-3-yl)butanoic acid is unique due to its dual role as a plant hormone and a precursor to other biologically active compounds. Its ability to induce root formation and its potential therapeutic applications make it a valuable compound in both agricultural and medical research .
Properties
Molecular Formula |
C12H13NNaO2+ |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
sodium;4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1 |
InChI Key |
VBDSTGDTZFQGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















